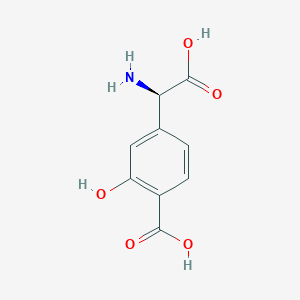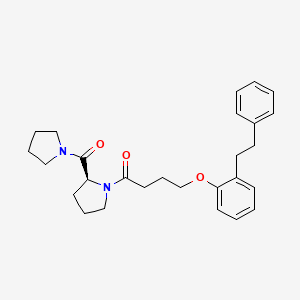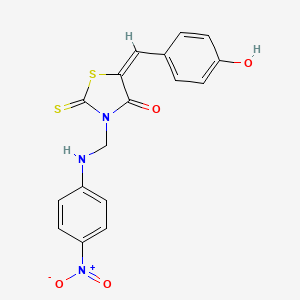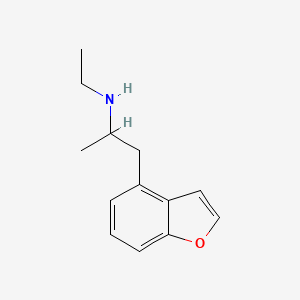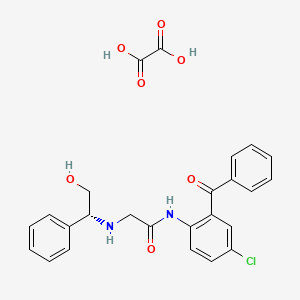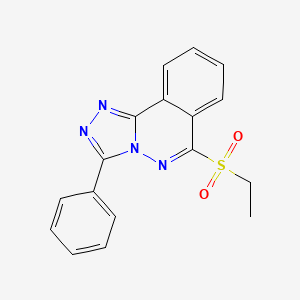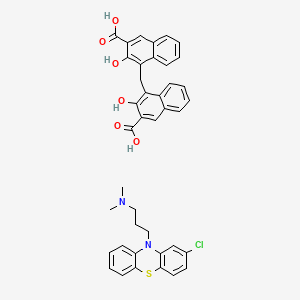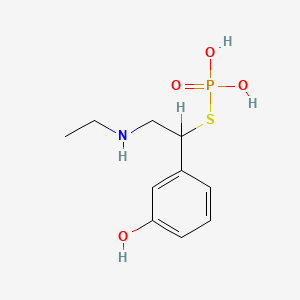
Carbrital
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbrital is a combination drug that includes carbromal and pentobarbital. It was originally synthesized by Bayer in 1909 and marketed as Adalin. Later, it was sold by Parke-Davis under the name this compound. This compound is primarily used as a hypnotic and sedative .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carbromal, one of the components of Carbrital, is synthesized through the following steps:
Decarboxylation of Diethylmalonic Acid: Diethylmalonic acid is decarboxylated to form 2-ethylvaleric acid.
Hell-Volhard-Zelinsky Reaction: This reaction converts 2-ethylvaleric acid to 2-bromo-2-ethylbutyryl bromide.
Reaction with Urea: The final step involves reacting 2-bromo-2-ethylbutyryl bromide with urea to produce carbromal.
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of carbromal and its subsequent combination with pentobarbital under controlled conditions to ensure the correct dosage and purity.
Análisis De Reacciones Químicas
Types of Reactions: Carbrital undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Carbrital has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Utilized in medical research to develop new sedative and hypnotic drugs.
Industry: Applied in the pharmaceutical industry for the production of sedative medications.
Mecanismo De Acción
Carbrital exerts its effects by acting on the central nervous system. It enhances the activity of gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitters. This leads to increased inhibitory effects in the brain, resulting in sedation and hypnosis .
Comparación Con Compuestos Similares
Barbital: Another barbiturate used as a sedative and hypnotic.
Phenobarbital: Used primarily as an anticonvulsant.
Secobarbital: A short-acting barbiturate used for anesthesia and sedation.
Uniqueness of Carbrital: this compound’s uniqueness lies in its combination of carbromal and pentobarbital, which provides a synergistic effect, enhancing its sedative and hypnotic properties compared to other single-component barbiturates .
Propiedades
Número CAS |
8065-30-3 |
|---|---|
Fórmula molecular |
C18H31BrN4NaO5+ |
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
sodium;2-bromo-N-carbamoyl-2-ethylbutanamide;5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3.C7H13BrN2O2.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;1-3-7(8,4-2)5(11)10-6(9)12;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);3-4H2,1-2H3,(H3,9,10,11,12);/q;;+1 |
Clave InChI |
WICHZXQYTITBKU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC.CCC(CC)(C(=O)NC(=O)N)Br.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


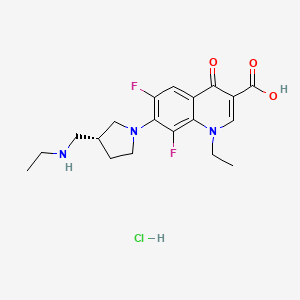

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12744735.png)
